molecular formula C4H7F3O2 B13409724 1-(Trifluoromethoxy)propan-2-ol

1-(Trifluoromethoxy)propan-2-ol

Cat. No.: B13409724
M. Wt: 144.09 g/mol
InChI Key: MKYMZVXJKBOGLV-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)propan-2-ol is a fluorinated aliphatic alcohol of significant interest in the development of innovative chemical materials. Its primary research value lies in its role as a potential monomer or building block for the synthesis of fluorinated polyesters and surfactants . Researchers are exploring such trifluoromethoxy-substituted alcohols as possible substitutes for legacy per- and polyfluoroalkyl substances (PFAS), as they can provide desirable surface-active properties while offering a potential pathway for enhanced biodegradability . The compound's mechanism of action in material science applications stems from the incorporation of the stable trifluoromethoxy group (-OCF3) into polymer side chains, which alters the material's properties, such as its oleophobicity and hydrophobicity . In biotransformation studies on structurally similar compounds, the trifluoromethoxy group has been shown to potentially break down into fluoride and carbon dioxide under specific conditions, which is a critical area of investigation for designing environmentally sustainable fluorinated chemicals . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7F3O2

Molecular Weight

144.09 g/mol

IUPAC Name

1-(trifluoromethoxy)propan-2-ol

InChI

InChI=1S/C4H7F3O2/c1-3(8)2-9-4(5,6)7/h3,8H,2H2,1H3

InChI Key

MKYMZVXJKBOGLV-UHFFFAOYSA-N

Canonical SMILES

CC(COC(F)(F)F)O

Origin of Product

United States

Synthetic Methodologies for 1 Trifluoromethoxy Propan 2 Ol and Its Analogs

Strategies for Incorporating the Trifluoromethoxy Moiety

The construction of the 1-(trifluoromethoxy)propan-2-ol backbone can be approached through several strategic disconnections. Key methods involve forming the alcohol from a carbonyl precursor, building the molecule via epoxide ring-opening, or introducing the trifluoromethoxy group onto a pre-existing propanol (B110389) framework.

Ring-Opening Reactions of Epoxides (e.g., trifluoromethoxyphenyloxiranes)

The ring-opening of epoxides is a fundamental and powerful strategy in organic synthesis for the preparation of 1,2-difunctionalized compounds, including β-fluoroalcohols and their analogs. This approach can be applied to the synthesis of this compound through two primary pathways: the reaction of propylene (B89431) oxide with a trifluoromethoxide source or the reduction of a trifluoromethoxy-substituted epoxide.

Methodologies for the fluoride-induced ring-opening of epoxides often employ reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net However, the trifluoromethoxide anion is known to be a relatively poor nucleophile, making the direct opening of propylene oxide challenging. beilstein-journals.org

A more viable, analogous strategy involves the synthesis of an epoxide already containing the trifluoromethoxy group, such as 1-(trifluoromethoxy)propene oxide (2-methyl-3-(trifluoromethoxy)oxirane), followed by nucleophilic opening with a hydride reagent. Alternatively, Lewis acid catalysis can be employed to facilitate the ring-opening of epoxides with various nucleophiles. For instance, aluminum triflate (Al(OTf)₃) has been shown to be an effective catalyst for the ring-opening of epoxides to form β-amino alcohols, a reaction type that highlights the utility of Lewis acids in activating the epoxide ring for nucleophilic attack. nih.gov

Reduction of Corresponding Ketones and Carbonyl Precursors

One of the most direct and common methods for synthesizing alcohols is the reduction of the corresponding carbonyl compounds. chadsprep.comlibretexts.org For this compound, this involves the reduction of the precursor ketone, 1-(trifluoromethoxy)propan-2-one. This transformation can be achieved using a variety of standard reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones, operational simplicity, and safety. libretexts.orgcdnsciencepub.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. For more sterically hindered or less reactive ketones, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be utilized, although it requires anhydrous conditions and more careful handling due to its high reactivity. libretexts.org The general mechanism involves the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon, forming an intermediate alkoxide which is subsequently protonated to yield the final alcohol. libretexts.org

Table 1: Common Reagents for Ketone Reduction

Reagent Formula Typical Solvents Reactivity & Selectivity
Sodium Borohydride NaBH₄ Methanol, Ethanol Mild; selective for aldehydes and ketones. libretexts.orgcdnsciencepub.com
Lithium Aluminum Hydride LiAlH₄ Diethyl ether, THF Strong; reduces ketones, esters, and carboxylic acids. libretexts.org
Decaborane/CeCl₃ B₁₀H₁₄/CeCl₃ Methanol Chemoselective for ketones (Luche-type reduction). organic-chemistry.org

Studies on the reduction of analogous aryl trifluoromethyl ketones with sodium borohydride have shown these reactions to be efficient, often proceeding to high yields at room temperature. cdnsciencepub.com

Derivatization from Aliphatic or Aromatic Precursors

Introducing the trifluoromethoxy group onto a pre-functionalized aliphatic precursor is a key strategy that circumvents the need to handle potentially unstable trifluoromethoxylated building blocks. Classically, the synthesis of trifluoromethyl ethers involved the functionalization of alcohols with carbonyl or thiocarbonyl groups, followed by fluorination, often under harsh conditions using reagents like hydrogen fluoride. chemrevlett.com

More modern methods focus on the direct O-trifluoromethylation of alcohols. Hypervalent iodine compounds, such as Togni's reagents, have emerged as effective electrophilic "CF₃⁺" sources, but their application is often more suitable for synthesizing OCF₃-aryl compounds. For aliphatic alcohols, direct trifluoromethylation remains a significant challenge. chemrevlett.commdpi.com

An alternative approach is the oxidative desulfurization-fluorination of xanthates derived from an alcohol. This method is considered one of the most general for creating both aromatic and aliphatic trifluoromethyl ethers and is suitable for industrial-scale production. beilstein-journals.orgmdpi.com For this compound, this would involve forming a xanthate from propan-1,2-diol and then treating it with a fluorinating agent.

Enantioselective Synthesis of Chiral this compound

As this compound contains a stereocenter, its synthesis in an enantiomerically pure form is of significant interest. This is primarily achieved through the asymmetric reduction of the prochiral ketone, 1-(trifluoromethoxy)propan-2-one.

Catalytic Asymmetric Transformations (e.g., analogous to hydrogenation of trifluoroacetone)

Catalytic asymmetric reduction is a powerful tool for producing chiral alcohols with high enantiopurity. These methods utilize a chiral catalyst to control the stereochemical outcome of the reduction of a prochiral ketone.

A highly effective method for analogous systems is asymmetric transfer hydrogenation (ATH). For instance, ansa-ruthenium(II)-catalyzed ATH has been successfully used for the enantio- and diastereoselective reduction of α-CF₃-substituted ketones in a formic acid/triethylamine mixture, achieving excellent stereopurity. This demonstrates the potential of metal-catalyzed transfer hydrogenation for controlling stereocenters adjacent to a trifluoromethyl group.

More recently, nickel-catalyzed asymmetric reductive cross-coupling has been developed for the synthesis of α-trifluoromethylated ketones, which can then be reduced in a one-pot procedure to furnish secondary β-trifluoromethyl alcohols with excellent diastereoselectivity and complete retention of enantioselectivity. nih.govorganic-chemistry.org These advanced catalytic systems show high functional group compatibility under mild conditions, representing the state-of-the-art in constructing chiral fluorinated alcohols. nih.govorganic-chemistry.org

Table 2: Examples of Catalytic Asymmetric Reductions for CF₃-Ketones

Catalyst System Reaction Type Substrate Type Key Features Reference
ansa-Ruthenium(II) Asymmetric Transfer Hydrogenation (ATH) γ-Oxo-α-CF₃-methanols High enantio- and diastereoselectivity; uses formic acid/triethylamine.
Nickel/Chiral Ligand Asymmetric Reductive Cross-Coupling Acyl Chlorides Forms chiral α-CF₃ ketones, followed by one-pot reduction to alcohols. nih.govorganic-chemistry.org
Iridium/Azabicyclo Thiazole-Phosphine Asymmetric Hydrogenation Fluorinated Allylic Alcohols Produces chiral 1,2-fluorohydrins in high yield and enantioselectivity. rsc.orgrsc.org

Enzymatic Biocatalysis for Chiral Induction (e.g., using alcohol dehydrogenases)

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis for the synthesis of chiral compounds. scilit.com Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity. researchgate.net

The enantioselective reduction of a prochiral ketone like 1-(trifluoromethoxy)propan-2-one can be achieved using a suitable ADH. For example, the ADH from Rhodococcus erythropolis has been used to reduce 3,5-bistrifluoromethylphenyl ketone to the corresponding (S)-alcohol with greater than 99.9% enantiomeric excess (e.e.) and over 98% conversion. nih.gov Conversely, ADHs from Lactobacillus species, such as Lactobacillus kefir, are known to produce (R)-alcohols, providing access to the opposite enantiomer. nih.gov

A critical aspect of industrial biocatalysis is the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH) required by the enzyme. This is often achieved by using a coupled-enzyme system, such as formate (B1220265) dehydrogenase (FDH), which oxidizes formate to CO₂ while reducing NAD⁺ to NADH. nih.gov Alternatively, a substrate-coupled approach can be used, where a sacrificial alcohol like isopropanol (B130326) is added to the reaction to regenerate the cofactor in situ. researchgate.net

Table 3: Alcohol Dehydrogenases (ADHs) for Chiral Alcohol Synthesis

Enzyme Source Stereoselectivity Cofactor Regeneration System Reference
Rhodococcus erythropolis (S)-selective NADPH Not specified in study nih.gov
Lactobacillus species (e.g., L. kefir) (R)-selective NADH Formate Dehydrogenase (FDH) nih.gov
Streptomyces griseus (S)-selective NADH Substrate-coupled (isopropanol) researchgate.net

Chiral Resolution Techniques for Enantiomeric Purity

Achieving enantiomeric purity is a critical step in the synthesis of many biologically active molecules. For chiral alcohols like this compound, which contains a stereocenter at the C-2 position, separating the racemic mixture into its individual enantiomers is essential for pharmacological studies. The primary methods for chiral resolution include the formation of diastereomeric derivatives and chiral chromatography.

One of the most established methods for resolving racemates is through the formation of diastereomers by reacting the racemic alcohol with a chiral resolving agent. wikipedia.org This process converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. For instance, racemic 1-amino-2-propanol has been resolved by forming diastereomeric half-amides with anhydrides of optically active dicarboxylic acids, such as di-O-benzoyl-L(+)-tartaric acid anhydride. researchgate.net After separation of the diastereomers, a hydrolysis step removes the chiral auxiliary to yield the enantiomerically pure amino alcohol. researchgate.net A similar strategy could be envisioned for this compound, where the hydroxyl group is reacted with a chiral acid to form diastereomeric esters.

Enzymatic kinetic resolution offers a powerful and highly selective alternative for resolving chiral alcohols. This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. For example, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, was optimized using Candida rugosa lipase. mdpi.com The reaction, employing isopropenyl acetate (B1210297) as the acylating agent in a two-phase medium of toluene (B28343) and an ionic liquid, yielded the (S)-enantiomer with high enantiomeric excess. mdpi.com This biocatalytic approach could be adapted for the resolution of this compound.

Chiral column chromatography is another direct method for separating enantiomers. wikipedia.org In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. This method has been successfully used for the analytical and preparative separation of various chiral fluorinated compounds, including (R)-1-[3-(trifluoromethyl)phenyl]ethanol. nih.gov

Optimization of Reaction Conditions and Synthetic Pathways

The efficiency and selectivity of synthetic routes to this compound and its analogs are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the design of catalysts and ligands, particularly in the crucial fluorination step.

Influence of Solvent Systems and Temperature

The choice of solvent and the reaction temperature can profoundly impact the yield and selectivity of trifluoromethoxylation reactions. The synthesis of trifluoromethyl ethers often involves polar intermediates and reagents that require specific solvent environments for stabilization and reactivity.

In the silver-mediated direct trifluoromethoxylation of C(sp²)-H bonds, a screen of various solvents revealed that dimethyl carbonate (DMC) provided the highest yield of the desired product when reacting 4-(tert-butyl)pyridine. researchgate.net The reaction temperature is also a critical parameter. For instance, the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates was conducted at a very low temperature of -70°C. researchgate.net In contrast, a method for synthesizing 2-(trifluoromethyl)pyrimidine-5-ol involved heating the reactants to 160-180°C. google.com Light can also be a crucial factor; some trifluoromethylation reactions show no product formation in the dark, highlighting the importance of photo-irradiation for initiating the reaction. acs.org

The following table summarizes the influence of solvent and temperature on the yield of analogous trifluoromethoxylation reactions.

Table 1: Influence of Solvent and Temperature on Trifluoromethoxylation Reactions

Substrate Trifluoromethoxylating Agent Solvent Temperature (°C) Yield (%) Reference
4-(tert-butyl)pyridine TFMS / Selectfluor / AgF₂ Dimethyl Carbonate (DMC) 35 62 researchgate.net
Quinoline N-oxide Trifluoromethyl Triflate (TFMT) DME / tBuCOMe Room Temp. 48 (with additive) rsc.org
Toluene Derivatives CF₃SO₂Na / Quinones Not Specified Not Specified - acs.org
(Hetero)arenes N-trifluoromethoxy-4-cyano-pyridinium Not Specified Room Temp. - acs.org

Catalyst Design and Ligand Effects in Fluorination Reactions

The development of efficient catalytic systems is paramount for modern synthetic chemistry. In the context of synthesizing trifluoromethoxy-containing compounds, transition-metal catalysis, photoredox catalysis, and organocatalysis have all been employed. The design of the catalyst and the associated ligands plays a pivotal role in determining the reaction's success.

Transition metal-catalyzed reactions, particularly those involving palladium, have been instrumental in forming C-O bonds. In Pd-catalyzed trifluoromethoxylation, the ligand's properties are critical. A systematic theoretical study on reductive elimination from arylPd(II) trifluoromethyl complexes revealed that ligands like Brettphos and Xantphos are effective. rsc.org The efficacy of these ligands is attributed to their steric bulk and specific coordination features, which promote the desired bond formation. rsc.org For instance, a fluorinated biaryl monophosphine ligand (AlPhos) has enabled the room-temperature Pd-catalyzed fluorination of aryl triflates. acs.org DFT calculations and solid-state structure analysis indicated that the ligand's structure enhances the reactivity of the palladium center. acs.org

Photoredox catalysis has emerged as a powerful tool for generating reactive radical species under mild conditions. nih.govnih.gov Organic photoredox catalysts, such as acridinium (B8443388) salts, can facilitate the trifluoromethylation of alkenes and arenes. acs.orgorganic-chemistry.org In some systems, the photoexcitation of the trifluoromethoxylating reagent itself generates the necessary OCF₃ radical, which is then trapped by the substrate. nih.gov

The table below illustrates the effect of different ligands on the outcome of palladium-catalyzed fluorination reactions, which are analogous to the processes required for synthesizing trifluoromethoxy compounds.

Table 2: Ligand Effects in Palladium-Catalyzed Fluorination Reactions

Ligand Key Features Application Outcome Reference
Brettphos Large steric demand, mono-phosphine coordination Reductive elimination from Pd(II) Efficient reductive elimination rsc.org
Xantphos Flexible chelation, large bite angle Reductive elimination from Pd(II) Effective ligand rsc.org
P(CF₃)₂CH₂CH₂P(CF₃)₂ Electron-withdrawing CF₃ groups Reductive elimination from Pd(II) Reduces activation barrier rsc.org
AlPhos (L1) Fluorinated biaryl monophosphine Fluorination of aryl triflates Enables room-temperature reaction, high regioselectivity acs.org

Chemical Reactivity and Transformation Mechanisms of 1 Trifluoromethoxy Propan 2 Ol

Electronic and Steric Influence of the Trifluoromethoxy Group on Reactivity

The trifluoromethoxy (-OCF₃) group is a unique substituent in organic chemistry, known for its strong electron-withdrawing nature and notable steric presence. mdpi.com These characteristics significantly influence the reactivity of the parent molecule, 1-(trifluoromethoxy)propan-2-ol. The interplay of electronic and steric effects modulates the properties of the adjacent hydroxyl group and the molecule as a whole.

The acidity of an alcohol is determined by the stability of the corresponding alkoxide ion formed upon deprotonation. reddit.com The trifluoromethoxy group, being powerfully electron-withdrawing due to the high electronegativity of the fluorine atoms, exerts a strong negative inductive effect (-I). nih.govvaia.comresearchgate.net This effect pulls electron density away from the rest of the molecule, including the oxygen atom of the hydroxyl group. youtube.com Consequently, the O-H bond is weakened, and the resulting alkoxide anion is stabilized, making this compound more acidic than its non-fluorinated analog, 1-methoxypropan-2-ol. wikipedia.orglibretexts.org Alcohols are generally weak Brønsted acids, with pKa values typically in the 15-20 range. libretexts.org However, the presence of electron-withdrawing groups significantly enhances their acidity. libretexts.org

Table 1: Comparison of Acidity in Propan-2-ol Analogs

CompoundSubstituent at C1Expected Acidity Trend
Propan-2-ol-HLeast Acidic
1-Methoxypropan-2-ol-OCH₃Moderately Acidic
This compound-OCF₃Most Acidic

This table illustrates the expected trend in acidity based on the electronic effects of the substituent at the C1 position. The strong electron-withdrawing nature of the trifluoromethoxy group is predicted to result in the highest acidity among the three compounds.

The trifluoromethoxy group's influence extends beyond the hydroxyl group to affect the reactivity of the entire molecule. Its primary electronic influence is a strong inductive electron withdrawal (-I effect), which deactivates adjacent functional groups towards electrophilic attack and activates them towards nucleophilic attack. nih.govvaia.com

While the trifluoromethoxy group possesses lone pairs on the oxygen atom, its ability to participate in resonance donation (+R effect) is significantly diminished compared to a methoxy (B1213986) group. beilstein-journals.org The high electronegativity of the fluorine atoms strongly polarizes the C-F bonds, drawing electron density away from the oxygen and making its lone pairs less available for donation. vaia.combeilstein-journals.org This results in the trifluoromethoxy group being a net electron-withdrawing group, a property that has led to it being referred to as a "super-halogen" or "pseudo-halogen". nih.gov

The steric bulk of the trifluoromethoxy group is also a significant factor in its reactivity. mdpi.com It is larger than a methyl group and can hinder the approach of reagents to nearby reaction centers, a phenomenon known as steric hindrance. mdpi.comresearchgate.net This can affect the rates and outcomes of chemical reactions.

Electrophilic and Nucleophilic Transformations

The electronic and steric properties of the trifluoromethoxy group play a pivotal role in the electrophilic and nucleophilic transformations of this compound.

The hydroxyl group of an alcohol is a poor leaving group. youtube.com To undergo substitution reactions, it must first be converted into a better leaving group, typically by protonation in the presence of a strong acid or by conversion to a sulfonate ester. youtube.com For secondary alcohols like this compound, substitution reactions with hydrogen halides (HX) can proceed through an SN1 mechanism, involving the formation of a carbocation intermediate, or an SN2 mechanism. youtube.com The strong electron-withdrawing effect of the trifluoromethoxy group would destabilize a carbocation at the adjacent carbon, making an SN1 pathway less favorable. Therefore, SN2-type reactions are more likely to occur. nih.gov

Etherification: The formation of ethers from this compound can be achieved through various methods, including the Williamson ether synthesis or acid-catalyzed dehydration. acs.org In the Williamson synthesis, the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile. The increased acidity of this compound facilitates the formation of the corresponding alkoxide. Acid-catalyzed etherification of secondary alcohols can be complex, often leading to a mixture of products. acs.orgacs.org

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagentProduct Type
EsterificationCarboxylic Acid (e.g., Ethanoic Acid)Ester
EtherificationAlkyl Halide (e.g., Methyl Iodide) in the presence of a baseEther
SilylationSilylating Agent (e.g., Trimethylsilyl Chloride)Silyl Ether

This table provides examples of common derivatization reactions that this compound could undergo, leading to the formation of different functional groups.

Oxidative and Reductive Pathways

The oxidation and reduction of this compound target the secondary alcohol functionality.

Oxidation: Secondary alcohols can be oxidized to ketones. youtube.com Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and potassium permanganate (B83412) (KMnO₄). The presence of the electron-withdrawing trifluoromethoxy group can influence the rate of oxidation. mdpi.com The increased stability of the fluorinated molecule might make it more resistant to oxidative metabolism. nih.gov However, the specific outcome and rate of the reaction will depend on the chosen oxidant and reaction conditions. nih.gov

Reduction: The hydroxyl group in an alcohol is generally not reducible. However, it can be eliminated to form an alkene, which can then be reduced. More commonly, the focus of reduction in a molecule like this would be on other functional groups if present. If this compound were to be synthesized from a ketone precursor, 1-(trifluoromethoxy)propan-2-one, this would involve a reduction step using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Selective Oxidation to Carbonyl Compounds

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. However, the presence of the electron-withdrawing trifluoromethoxy group at the α-position in this compound presents a unique challenge. This group increases the activation barrier for oxidation, making the alcohol less reactive than its non-fluorinated counterparts. thieme.de Consequently, stronger oxidizing agents or more specialized catalytic systems are often required to achieve this transformation efficiently.

Recent advancements in oxidation methodology have provided routes to access α-trifluoromethyl ketones from their corresponding alcohols. thieme.dersc.org These methods often employ potent oxidants or catalytic systems designed to overcome the deactivating effect of the fluorine-containing group. It is reasonable to extrapolate that similar conditions would be effective for the oxidation of this compound to 1-(trifluoromethoxy)propan-2-one.

Common oxidizing agents for such challenging substrates include chromium-based reagents, though their use is diminishing due to toxicity concerns. More modern and milder alternatives, such as those based on nitroxide catalysts like 4-acetamido-TEMPO in conjunction with a co-oxidant, have proven effective for the oxidation of α-trifluoromethyl alcohols and would likely be applicable here. rsc.orgresearchgate.net Another approach involves the use of hypervalent iodine reagents.

Table 1: Plausible Reagents for the Selective Oxidation of this compound

Reagent/SystemProductMechanistic Highlights
4-Acetamido-TEMPO / Co-oxidant1-(Trifluoromethoxy)propan-2-oneInvolves the formation of an oxoammonium ion which is the active oxidant. The reaction can often be run under catalytic conditions with a stoichiometric terminal oxidant. rsc.orgresearchgate.net
o-Iodoxybenzoic acid (IBX)1-(Trifluoromethoxy)propan-2-oneA hypervalent iodine reagent that can oxidize alcohols under mild conditions.
Dess-Martin Periodinane (DMP)1-(Trifluoromethoxy)propan-2-oneAnother hypervalent iodine reagent, known for its mildness and high efficiency.

Reductions for Functional Group Interconversion

The reduction of the secondary alcohol in this compound would lead to the formation of 1-(trifluoromethoxy)propane. This transformation can be achieved through a two-step process involving the conversion of the hydroxyl group into a good leaving group, followed by reductive cleavage.

A common strategy involves the tosylation or mesylation of the alcohol, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). The trifluoromethoxy group is generally stable under these reducing conditions.

Alternatively, deoxygenation reactions, such as the Barton-McCombie deoxygenation, could be employed. This method involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate, which then undergoes a radical-mediated reduction using a reagent like tributyltin hydride (Bu₃SnH) or a more environmentally friendly alternative.

Table 2: Potential Methods for the Reduction of this compound

Reaction TypeIntermediateReagents
Reductive deoxygenationTosylate or Mesylate1. TsCl or MsCl, pyridine; 2. LiAlH₄
Barton-McCombie DeoxygenationXanthate ester1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN (initiator)

Radical Reactions and Their Mechanistic Control

The trifluoromethoxy group can influence the radical chemistry of this compound. The generation of a radical at the carbon bearing the hydroxyl group (the C2 position) could be a key step in certain transformations. The stability of this radical would be influenced by the electronic effects of both the hydroxyl and the trifluoromethoxy groups.

While specific radical reactions involving this compound are not documented in the provided search results, general principles of radical chemistry can be applied. For instance, hydrogen atom abstraction from the C-H bond at the C2 position could be initiated by a suitable radical initiator. The resulting radical could then participate in various reactions, such as addition to unsaturated systems or fragmentation.

The trifluoromethyl group (CF₃) is a common motif in radical chemistry, and reagents that generate trifluoromethyl radicals are well-known. rsc.org By analogy, the trifluoromethoxy radical (•OCF₃) can also be generated and participate in reactions. researchgate.netnih.gov However, radical reactions initiated at the this compound molecule itself would likely involve the C-H bonds. The control of such radical reactions would depend on the choice of initiator, reaction conditions, and the presence of radical traps or relay reagents.

Table 3: Potential Radical Reactions and Mechanistic Considerations for this compound

Reaction TypePotential Intermediate RadicalMechanistic Control Factors
Hydrogen Atom Abstraction1-(Trifluoromethoxy)prop-2-yl-2-oxy radicalChoice of radical initiator (e.g., peroxides, azo compounds), temperature, light.
Radical Addition (if unsaturated)Adduct with an external radical speciesConcentration of radical species, nature of the unsaturated substrate.
FragmentationNot a primary expected pathway under typical conditionsHigh temperatures or specific radical initiators could induce fragmentation.

Spectroscopic and Structural Elucidation of 1 Trifluoromethoxy Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of 1-(Trifluoromethoxy)propan-2-ol displays distinct signals corresponding to the different types of protons in the molecule. The interaction between neighboring, non-equivalent protons, known as spin-spin coupling, results in the splitting of these signals into multiplets. libretexts.orglibretexts.org This splitting pattern, governed by the n+1 rule, provides valuable information about the number of adjacent protons. libretexts.orglibretexts.orgyoutube.com For instance, a proton with 'n' equivalent neighboring protons will have its signal split into 'n+1' peaks. libretexts.org

In the case of this compound, one would expect to observe signals for the methyl (CH₃) protons, the methine (CH) proton, the methylene (B1212753) (CH₂) protons, and the hydroxyl (OH) proton. docbrown.info The methyl protons would likely appear as a doublet due to coupling with the adjacent methine proton. The methine proton signal would be a multiplet resulting from coupling to both the methyl and methylene protons. The methylene protons, being diastereotopic due to the adjacent chiral center, would likely exhibit complex splitting patterns from both geminal and vicinal coupling. The hydroxyl proton often appears as a broad singlet, as its coupling is frequently averaged out by rapid chemical exchange, a process that can be accelerated by traces of water. docbrown.info This exchange can be confirmed by adding D₂O to the sample, which results in the disappearance of the OH signal from the ¹H NMR spectrum. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

Proton Group Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling to
CH₃ ~1.2 Doublet (d) CH
CH ~4.0 Multiplet (m) CH₃, CH₂
CH₂ ~3.5-3.8 Multiplet (m) CH, ¹⁹F
OH Variable Singlet (s, broad) None (exchange)

¹³C NMR Characterization and Carbon-Fluorine Coupling Constants

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. acdlabs.comblogspot.com The carbon atom of the trifluoromethoxy (OCF₃) group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). acs.org Carbons that are two (²JCF) or three (³JCF) bonds away from the fluorine atoms will also show splitting, though with smaller coupling constants. acdlabs.comacs.org Fluorinated carbons can sometimes be challenging to detect in spectra with low signal-to-noise ratios because their signal is split into multiple lines. blogspot.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Coupling Constant (JCF)
CH₃ ~20 Singlet -
CH ~65 Quartet ³JCF
CH₂ ~75 Quartet ²JCF
OCF₃ ~120 Quartet ¹JCF

¹⁹F NMR for Trifluoromethoxy Group Identification

¹⁹F NMR spectroscopy is a highly sensitive technique for identifying fluorine-containing compounds. wikipedia.orgazom.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org A significant advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap. wikipedia.orgazom.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the OCF₃ group. This signal may appear as a triplet due to coupling with the two protons on the adjacent methylene group (³JHF). The value of the coupling constant can further confirm the proximity of the trifluoromethoxy group to the methylene group.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. mnstate.eduemory.edupbsiddhartha.ac.in

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. rsc.org For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the CH₃, CH, and CH₂ protons to their corresponding carbon signals. This unequivocally assigns the carbon resonances.

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. rsc.orgtanta.edu.eg These vibrations include stretching and bending of bonds. tanta.edu.eguwimona.edu.jm

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. docbrown.infonist.gov This broadening is due to hydrogen bonding.

Absorptions in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations of the alkyl groups. uwimona.edu.jm

Strong absorption bands in the 1250-1000 cm⁻¹ region are characteristic of C-F stretching vibrations.

A C-O stretching vibration for the alcohol is expected around 1100-1000 cm⁻¹. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch 3600-3200 Strong, Broad
C-H Stretch 3000-2850 Medium to Strong
C-F Stretch 1250-1000 Strong
C-O Stretch 1100-1000 Medium to Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. docbrown.info For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. However, for alcohols, the molecular ion peak can be weak or absent. libretexts.org

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for alcohols include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgmiamioh.edu For this compound, this could lead to the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, or the loss of a trifluoromethoxymethyl radical (•CH₂OCF₃) to form the [CH(OH)CH₃]⁺ ion with an m/z of 45. docbrown.infolibretexts.org The peak at m/z 45 is a characteristic fragment for 2-propanol derivatives. docbrown.info

Loss of water: A common fragmentation for alcohols is the elimination of a water molecule, leading to a peak at [M-18]⁺. libretexts.orglibretexts.org

Fragmentation involving the trifluoromethoxy group can also occur, such as the loss of a •CF₃ radical. fluorine1.ru

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
144 [C₄H₇F₃O₂]⁺ Molecular Ion [M]⁺
129 [C₃H₄F₃O₂]⁺ Loss of •CH₃ ([M-15]⁺)
126 [C₄H₅F₃O]⁺ Loss of H₂O ([M-18]⁺)
99 [C₂H₄F₃O]⁺ Loss of •CH(OH)CH₃
45 [C₂H₅O]⁺ Alpha-cleavage, [CH(OH)CH₃]⁺

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure and properties of flexible molecules. Techniques like microwave spectroscopy provide detailed information about the geometry of different rotational isomers (conformers) in the gas phase, while X-ray crystallography can determine the precise arrangement of atoms in the solid state.

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. vulcanchem.com By analyzing the absorption frequencies, it is possible to determine with great accuracy the rotational constants, which are inversely related to the moments of inertia of the molecule. This, in turn, allows for the precise determination of molecular geometry and the identification of different conformers present in the sample. Only molecules with a permanent dipole moment are microwave active. vulcanchem.com

Illustrative Research Findings for 1,1,1-trifluoro-2-propanol (B1217171):

A study of 1,1,1-trifluoro-2-propanol using microwave spectroscopy in the 20.0–62.0 GHz spectral region identified and assigned the rotational spectrum for one of three possible rotameric forms. This identified conformer is stabilized by a weak intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the nearest fluorine atoms of the trifluoromethyl group. This interaction is primarily considered an attraction between the O-H and C-F bond dipoles. Quantum chemical calculations assisted the experimental work, confirming that the identified rotamer is the most stable form by at least 3 kJ/mol.

Table 4.4.1.1: Experimental Rotational Constants for the Main Conformer of 1,1,1-trifluoro-2-propanol

ParameterValue (MHz)
Rotational Constant A4437.9
Rotational Constant B2598.51
Rotational Constant C2157.17
Data sourced from theoretical and experimental studies on 1,1,1-trifluoro-2-propanol and presented here for illustrative purposes.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in a crystalline solid. By diffracting X-rays off a single crystal, a map of electron density can be generated, revealing the precise positions of atoms. For chiral molecules, this technique can be used to determine the absolute stereochemistry (the R/S configuration) of stereocenters, especially when a heavy atom is present to observe anomalous dispersion effects.

While no crystallographic data for derivatives of this compound are available, the general approach for a chiral alcohol involves its conversion into a crystalline derivative. For instance, reacting the alcohol with a chiral carboxylic acid can form diastereomeric esters, which may be more amenable to crystallization and subsequent X-ray analysis. The resulting crystal structure provides unambiguous proof of the relative and absolute configuration of all stereocenters in that specific diastereomer, which can then be related back to the original alcohol.

Vibrational Circular Dichroism (VCD) for Chiral Assignments

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is the vibrational analogue of electronic circular dichroism (ECD). VCD spectra provide detailed information about the three-dimensional structure of chiral molecules in solution. A key application of VCD is the determination of the absolute configuration of a chiral molecule by comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute stereochemistry.

Illustrative Application for Chiral Alcohols:

The VCD spectrum of a chiral alcohol like this compound would exhibit a unique pattern of positive and negative bands corresponding to its vibrational modes. For example, studies on other chiral alcohols have shown that VCD bands in the fingerprint region (below 1500 cm⁻¹) and in the O-H bending region can be particularly sensitive to the molecule's conformation and absolute configuration.

The process for chiral assignment using VCD involves:

Measuring the experimental IR and VCD spectra of the chiral molecule.

Performing quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the theoretical IR and VCD spectra for one of the enantiomers (e.g., the R-form).

Comparing the sign and intensity patterns of the experimental VCD spectrum with the calculated spectrum.

If the patterns match, the absolute configuration is assigned as the one used in the calculation. If they are mirror images, the opposite configuration is assigned.

This method is powerful because it can be performed on samples in solution, does not require crystallization, and provides insight into the solution-phase conformation of the molecule.

Theoretical and Computational Investigations of 1 Trifluoromethoxy Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. youtube.com It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. youtube.comgithub.io For a molecule like 1-(Trifluoromethoxy)propan-2-ol, a DFT analysis would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. youtube.com

This process yields key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov Furthermore, DFT calculations can produce an electrostatic potential map, which illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov The stability of the molecule can be inferred from its total electronic energy and the absence of imaginary frequencies in a subsequent frequency calculation, which confirms that the optimized structure is a true energy minimum. youtube.com

Ab Initio Methods for Molecular Properties and Energetics

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods can be more computationally demanding than DFT but can offer higher accuracy for certain properties. They are used to calculate a wide range of molecular properties and energetics. For this compound, ab initio calculations could be employed to precisely determine its molecular geometry, dipole moment, and polarizability. These methods are also valuable for calculating reaction energies and activation barriers for potential chemical transformations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, offering a detailed view of molecular behavior in different environments. acs.org

Solvation Behavior in Different Media

To understand how this compound interacts with various solvents, MD simulations are an invaluable tool. rsc.org A simulation would involve placing a model of the molecule into a box filled with explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent). The simulation would then track the interactions between the solute and solvent over time.

Analysis of the resulting trajectory could include the calculation of radial distribution functions to show the probability of finding solvent molecules at a certain distance from specific atoms of the solute. nih.gov This reveals the structure of the solvation shells. The thermodynamics of solvation, such as the free energy of solvation, can also be calculated to quantify how favorably the molecule dissolves in a particular medium. nih.gov This is particularly relevant for fluorinated compounds, which often exhibit unique solvation characteristics.

Intermolecular Interactions and Aggregation Phenomena

MD simulations are also well-suited to investigate how molecules of this compound interact with each other. At higher concentrations, fluorinated alcohols are known to form aggregates or clusters in solution. acs.org Simulations can reveal the propensity for such aggregation by analyzing the trajectories for the formation of clusters and characterizing their size, shape, and lifetime. acs.orgresearchgate.net The specific intermolecular interactions driving this behavior, such as hydrogen bonding involving the hydroxyl group and dipole-dipole interactions involving the trifluoromethoxy group, can be identified and quantified.

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the this compound molecule, which has rotatable single bonds, means it can exist in various three-dimensional shapes, or conformations. libretexts.org Conformational analysis is the study of these different arrangements and their relative energies. libretexts.org

Reaction Pathway Analysis and Transition State Modeling

No computational studies detailing the reaction pathways or transition state models for the synthesis or decomposition of this compound could be located. Research in this area would typically involve quantum chemical calculations to map the potential energy surface of relevant reactions, identifying the lowest energy routes from reactants to products. This includes the characterization of transition state structures, which are the highest energy points along a reaction coordinate, and are crucial for understanding reaction kinetics and mechanisms.

For a compound like this compound, such analysis could, for instance, explore the mechanisms of its formation from precursors like propylene (B89431) oxide and trifluoromethanol, or its subsequent reactions. However, no such specific analyses have been published.

Chiral Discrimination and Enantiomeric Interaction Studies

As this compound is a chiral molecule, existing in (R) and (S) enantiomeric forms, computational studies could provide insight into how these enantiomers interact with each other or with other chiral molecules. This is fundamental to understanding enantioselective reactions and chiral separation processes.

Such studies often employ molecular dynamics simulations and quantum chemical calculations to determine the energetic differences in diastereomeric interactions. For example, the interaction energy between two (R)-enantiomers could be compared to the interaction energy between an (R) and an (S)-enantiomer. Despite the relevance of this topic, no specific computational research on the chiral discrimination or enantiomeric interactions of this compound has been documented.

Advanced Applications in Organic Synthesis and Materials Science

Strategic Use as a Chiral Building Block in Asymmetric Synthesis

In principle, as an enantiomerically pure compound, 1-(Trifluoromethoxy)propan-2-ol could serve as a valuable component of the "chiral pool." algoreducation.comwikipedia.org Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to construct complex target molecules, preserving the original stereochemistry and improving synthetic efficiency. wikipedia.orgnih.gov

Intermediate in the Synthesis of Complex Fluorinated Organic Compounds

The structure of this compound makes it a hypothetical intermediate for more complex fluorinated molecules. The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution, or it can be used to direct subsequent reactions. The trifluoromethoxy group provides a stable fluorinated moiety. While specific examples for this compound are not documented, the synthesis of other complex fluorinated molecules often relies on such fluorinated building blocks. nih.gov For instance, a study on the biotransformation of novel fluorinated surfactants involved a structurally related compound, 1-(2,2,3,3,4,4,4-heptafluorobutoxy)-propan-2-ol, which acted as an intermediate, ultimately degrading to perfluorobutanoic acid. uva.nl

Applications in the Rational Design of Novel Synthetic Reagents

The rational design of new synthetic reagents often leverages the unique electronic and steric properties of existing molecules. researchgate.net The presence of the highly electronegative trifluoromethoxy group next to a chiral hydroxyl group in this compound could theoretically be exploited. For example, it could be a precursor for chiral ligands used in asymmetric catalysis, where the OCF₃ group could influence the electronic environment of a metal center, potentially enhancing selectivity. However, no specific reagents derived from this compound are described in the current literature.

Participation in Trifluoromethoxylation Reactions as a Reagent

Trifluoromethoxylation is a critical reaction for introducing the OCF₃ group into organic molecules. youtube.com This is typically achieved using specialized reagents capable of delivering a trifluoromethoxide anion (⁻OCF₃) or a related radical or electrophilic species. mdpi.com While there is extensive research into such reagents, there is no evidence to suggest that this compound itself is used as a reagent for this purpose. It is a stable alcohol and is not designed to release the OCF₃ group under typical reaction conditions.

Development of Advanced Materials with Tunable Properties

Fluorinated polymers and materials often exhibit unique and desirable properties, including thermal stability, chemical resistance, and low surface energy. While fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are used as specialized solvents for polymers, chemicalbook.com the use of this compound as a building block for new materials is not documented.

Precursor for Polymers with Enhanced Thermal and Mechanical Characteristics

Theoretically, this compound could be used as a monomer in polymerization reactions. For example, its hydroxyl group could be functionalized to allow for step-growth polymerization to form polyesters or polyethers. The incorporation of the trifluoromethoxy side chain could potentially enhance the thermal stability and mechanical properties of the resulting polymer, a known effect of fluorination in many polymer systems. nih.gov However, no such polymers derived from this specific compound have been reported.

Environmental Research and Biotransformation Pathways

Aerobic Biotransformation and Degradation Studies

Aerobic biotransformation, particularly in environments like activated sludge from wastewater treatment plants, represents a crucial pathway for the degradation of many organic chemicals. For organofluorine compounds, including those with a trifluoromethoxy group, this process is complex and not fully elucidated.

Direct experimental studies on the aerobic biotransformation of 1-(Trifluoromethoxy)propan-2-ol in activated sludge are not extensively available in peer-reviewed literature. However, insights can be drawn from studies on structurally similar fluorinated alcohols and ethers. The biotransformation of such compounds often involves initial oxidation of the alcohol group.

For this compound, a plausible initial transformation step would be the microbial oxidation of the secondary alcohol to a ketone, forming 1-(Trifluoromethoxy)propan-2-one. Further degradation could proceed through cleavage of the ether bond. Research on other fluorinated ethers suggests that enzymatic cleavage can occur, potentially catalyzed by monooxygenases. nih.gov

Based on analogous compounds, potential transformation products in activated sludge could include:

Potential Transformation Product Plausible Formation Pathway
1-(Trifluoromethoxy)propan-2-oneOxidation of the secondary alcohol group.
Trifluoromethanol (CF3OH)Ether bond cleavage. This is generally unstable and can decompose to carbonyl fluoride (B91410) and then hydrolyze to CO2 and HF.
Propan-2-olEther bond cleavage.
Trifluoroacetic acid (TFA)Further oxidation following cleavage of the trifluoromethoxy group. The degradation of many fluorinated compounds is known to lead to the formation of TFA. researchgate.net

It is important to note that these are hypothesized transformation products based on the degradation pathways of other fluorinated compounds. Detailed studies involving radiolabeled this compound would be necessary to definitively identify the metabolites formed in activated sludge.

Complete degradation, or mineralization, of organofluorine compounds involves the cleavage of the carbon-fluorine bond and the release of inorganic fluoride (F⁻). This process is often the rate-limiting step in the biodegradation of these persistent substances.

Studies on fluorotelomer alcohols have demonstrated that mineralization and defluorination can occur under aerobic conditions, although the extent can be limited. For instance, research on 8:2 fluorotelomer alcohol (8:2 FTOH) in mixed bacterial cultures showed a net increase in fluoride ions, indicating the breakdown of the perfluorinated chain. nih.gov The addition of a supplemental carbon source, like ethanol, was found to enhance the mineralization of 14C-labeled 8:2 FTOH to 14CO2, suggesting that co-metabolism may play a significant role. nih.gov

For this compound, the release of fluoride would signify the breakdown of the highly stable trifluoromethoxy group. While the C-O bond in the ether linkage is more susceptible to cleavage than a C-F bond, the subsequent degradation of the trifluoromethyl (CF3) moiety is challenging for microorganisms. The high strength of the C-F bonds makes this group resistant to many enzymatic attacks. nih.gov Nevertheless, complete mineralization to CO2, water, and fluoride is theoretically possible, but likely to be a slow process in environmental systems. The release of fluoride is a critical indicator of the breakdown of the "forever chemical" aspect of such molecules. nih.gov

Influence of the Trifluoromethoxy Group on Environmental Persistence

The presence and nature of fluorinated substituents profoundly impact a molecule's environmental stability and persistence.

The trifluoromethoxy (OCF3) group imparts properties that are distinct from both perfluorinated alkyl chains and trifluoromethyl (CF3) groups directly attached to a carbon skeleton.

Compared to Perfluorinated Analogs: Perfluoroalkyl substances (PFAS) with longer carbon chains are known for their extreme persistence. nih.gov Shorter-chain PFAS are generally more mobile in the environment. utoronto.ca The trifluoromethoxy group, being an "ultrashort-chain" PFAS feature, contributes to the persistence due to the strength of the C-F bonds. However, the presence of the ether oxygen atom introduces a potential point of enzymatic attack that is absent in perfluoroalkyl chains, which could lead to lower persistence compared to a perfluorinated analog of similar size.

Compared to Trifluoromethyl Analogs: The trifluoromethyl (CF3) group is also known for its high stability. nih.gov However, the OCF3 group in this compound is generally considered to be more susceptible to degradation than a CF3 group directly bonded to an aliphatic carbon. The ether linkage can be a target for enzymatic cleavage, which is a common metabolic pathway for non-fluorinated ethers. Preliminary screening tests have suggested that trifluoromethoxy groups may be degradable when part of a structure that is otherwise amenable to biodegradation.

The following table provides a conceptual comparison of persistence:

Compound Type Key Structural Feature Relative Predicted Persistence Reasoning
Perfluorinated AlkaneC-C and C-F bonds onlyVery HighLack of functional groups susceptible to initial microbial attack.
Trifluoromethyl AlkaneC-CF3 bondHighHigh strength of C-F bonds and the C-C bond to the CF3 group.
This compound C-O-CF3 ether linkage Moderate to High The ether linkage provides a potential site for initial enzymatic cleavage, possibly leading to lower persistence than direct CF3 or perfluorinated analogs. However, the OCF3 group itself is still highly stable.

The degradation of this compound in the environment is expected to proceed through several potential pathways, depending on the specific environmental compartment (e.g., water, soil, atmosphere).

In aquatic environments, microbial degradation is a key process. As discussed, this would likely be initiated by the oxidation of the alcohol group or cleavage of the ether bond. nih.gov Hydrolysis of the trifluoromethoxy group under typical environmental pH conditions is expected to be very slow due to the stabilizing effect of the fluorine atoms.

In the atmosphere, degradation would likely be initiated by reaction with hydroxyl radicals (•OH). utoronto.catulane.edu For fluorotelomer alcohols, this reaction leads to the formation of aldehydes and subsequently perfluorinated carboxylic acids. utoronto.catulane.eduresearchgate.net A similar pathway could be envisioned for this compound, where reaction with •OH radicals could lead to the formation of 1-(trifluoromethoxy)propan-2-one and potentially trifluoroacetic acid upon further degradation.

Photolysis, or degradation by sunlight, could also play a role, particularly in surface waters. Some studies have shown that certain fluorinated ether compounds can undergo secondary photolysis. scholaris.ca

Modeling and Prediction of Environmental Fate and Mobility

In the absence of extensive experimental data, computational models are valuable tools for predicting the environmental fate and mobility of chemicals. Quantitative Structure-Activity Relationship (QSAR) models, for example, can estimate properties like biodegradability and partitioning behavior based on a molecule's structure.

For this compound, models would likely predict:

Mobility: Due to its relatively small size and the presence of a hydroxyl group, the compound is expected to have moderate water solubility and thus be mobile in soil and aquatic systems. Its potential to leach into groundwater would be a concern.

Partitioning: The trifluoromethoxy group will increase its lipophilicity compared to a non-fluorinated analog, but the alcohol group will enhance water solubility. Its octanol-water partition coefficient (Kow) would reflect this balance.

Biodegradation: Predictive models for biodegradation of fluorinated compounds are an active area of research. nih.gov Based on its structure, a model might predict slow to moderate biodegradation, acknowledging the recalcitrance of the OCF3 group but also the presence of a biodegradable propanol (B110389) backbone.

Specialized environmental fate models can simulate the distribution of a chemical across different environmental compartments (air, water, soil, sediment) over time. These models incorporate data on emissions, transport, and degradation rates to provide a holistic view of a chemical's environmental behavior. mdpi.com For this compound, such models would be instrumental in assessing its potential for long-range transport and accumulation in various environmental sinks.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Research Gaps

Currently, detailed scientific literature dedicated exclusively to 1-(Trifluoromethoxy)propan-2-ol is sparse. Its basic chemical information, such as its molecular formula (C4H7F3O2) and CAS number (914637-03-9), is documented. bldpharm.com However, a significant research gap exists regarding its synthesis, reactivity, physical properties, and potential applications.

Our current understanding is therefore a composite, inferred from the well-documented chemistry of its constituent functional groups: the trifluoromethoxy group and the secondary alcohol (propan-2-ol) moiety. The OCF3 group is known to be a strong electron-withdrawing substituent, which can significantly influence the reactivity of the adjacent alcohol. acs.orgnih.gov The hydroxyl group in propan-2-ol is a versatile functional handle, capable of undergoing oxidation, esterification, and etherification, and its photocatalytic oxidation has been studied on surfaces like rutile. rsc.orgresearchgate.net The primary research gap is the absence of empirical data that confirms the interplay of these two groups within the specific structure of this compound.

Prospects for Novel Synthetic Methodologies and Reactivity Profiles

The development of efficient and novel synthetic routes to this compound is a primary objective for future research. General methods for creating trifluoromethoxy-containing compounds, such as the oxidative desulfurization-fluorination of xanthate intermediates, offer a potential starting point. mdpi.com Another promising avenue could be the regioselective ring-opening of a trifluoromethoxy-substituted epoxide with a hydride source. The synthesis of analogous β-amino-α-trifluoromethyl alcohols has been successfully achieved through the ring-opening of trifluoromethyloxiranes, suggesting the feasibility of this approach. nih.gov Furthermore, biocatalytic methods, such as the use of lipases for the kinetic resolution of related racemic alcohols, could provide an enantioselective route to chiral this compound. google.com

The reactivity profile of this compound is expected to be rich and varied. The electron-withdrawing nature of the OCF3 group should increase the acidity of the hydroxyl proton compared to non-fluorinated propanol (B110389). chemicalbook.com This enhanced acidity could be exploited in base-mediated reactions. The hydroxyl group itself is a key site for transformations. Dehydrative substitution reactions, catalyzed by Brønsted or Lewis acids, could be used to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds, making the compound a valuable synthetic intermediate. researchgate.net

Emerging Areas for Application in Advanced Organic Synthesis

Given the properties conferred by fluorination, this compound holds potential as a valuable building block in several areas of advanced organic synthesis.

Pharmaceutical and Agrochemical Synthesis: The trifluoromethoxy group is a feature in many modern drugs and pesticides, valued for improving pharmacokinetic profiles. nih.gov this compound could serve as a key precursor for more complex, biologically active molecules.

Chiral Auxiliaries and Ligands: Enantiomerically pure fluorinated alcohols are effective chiral auxiliaries and ligands in asymmetric synthesis. nih.gov If synthesized in an optically active form, this compound could be applied in enantioselective additions to carbonyls or imines.

Specialty Solvents: Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) are used as unique solvents that can stabilize protein structures and influence reaction pathways. chemicalbook.com The structural similarity of this compound suggests it may possess interesting and useful solvent properties for specific applications in synthesis and materials science.

Materials Science: As a fluorinated building block, this compound could be incorporated into polymers or other materials to impart specific properties such as thermal stability, chemical resistance, and altered surface characteristics. nih.gov

Integration of Advanced Theoretical and Experimental Approaches

To accelerate the exploration of this compound, a synergistic approach combining theoretical modeling and experimental validation is essential. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide critical insights where experimental data is lacking. researchgate.netresearchgate.net

Future research should begin with theoretical studies to predict key properties, including:

Molecular Geometry and Conformational Analysis: To understand the stable spatial arrangements of the molecule.

Thermodynamic Parameters: To assess its stability and reaction energetics. researchgate.net

Electronic Properties: To map the electron density, molecular electrostatic potential, and HOMO-LUMO energy gap, which are crucial for predicting reactivity. researchgate.net

Reaction Mechanisms: To model potential synthetic and derivatization pathways, guiding the design of experimental protocols. researchgate.netresearchgate.net

These computational predictions would provide a strong foundation for targeted experimental work, including the development of the synthetic routes discussed previously and the systematic investigation of its reactivity. This integrated strategy would enable a more efficient and resource-effective research program.

Considerations for Sustainable Chemistry and Environmental Impact Mitigation

The increasing use of organofluorine compounds necessitates a strong focus on sustainable chemistry and environmental stewardship. acs.org While valued for their stability, this same characteristic can lead to environmental persistence. nih.govresearchgate.net The history of compounds like chlorofluorocarbons (CFCs) and certain per- and polyfluoroalkyl substances (PFAS) serves as a critical reminder of the potential for long-term environmental consequences. researchgate.net

Future research on this compound must therefore incorporate green chemistry principles from the outset:

Sustainable Synthesis: Efforts should focus on developing synthetic methods that minimize waste, avoid hazardous reagents (such as heavy metals or harsh fluorinating agents), and utilize renewable resources and catalysts where possible. mdpi.comgoogle.com

Environmental Fate and Toxicity Assessment: A crucial research area will be the comprehensive evaluation of the compound's environmental profile. This includes studies on its biodegradability, potential for bioaccumulation, and aquatic and soil toxicity.

Lifecycle Analysis: A full lifecycle assessment should be considered before any large-scale application is pursued to understand the environmental impact from synthesis to disposal.

By proactively addressing these environmental considerations, the scientific community can ensure that the exploration of this compound and similar fluorinated molecules proceeds responsibly, balancing technological advancement with ecological preservation.

Q & A

Q. What are the common synthetic strategies for preparing 1-(trifluoromethoxy)propan-2-ol and its derivatives?

  • Methodological Answer : A widely used approach involves nucleophilic substitution of epoxide intermediates. For example, reacting an epoxide precursor (e.g., 1,2-epoxypropane derivatives) with trifluoromethoxy-containing nucleophiles under basic conditions (e.g., DIPEA) at elevated temperatures (~115°C) . Alternatively, trifluoromethylation of hydroxyl precursors via fluorinating agents (e.g., SF₄ or Ruppert-Prakash reagent) can introduce the -OCF₃ group . Purification typically employs silica gel chromatography with gradients of ethyl acetate/dichloromethane .

Q. How is this compound characterized to confirm its structure?

  • Methodological Answer : Key techniques include:
  • ¹⁹F NMR : A singlet near δ -58 ppm confirms the trifluoromethoxy (-OCF₃) group .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (e.g., C₄H₇F₃O₂) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for derivatives used in drug development .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Fractional distillation under reduced pressure (for volatile derivatives) or column chromatography (silica gel, 100–200 mesh) with eluents like 0.5% EtOAc/CH₂Cl₂ ensures high purity (>95%) . For thermally unstable derivatives, preparative HPLC with C18 columns and acetonitrile/water gradients is recommended .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in substitution reactions?

  • Methodological Answer : The -OCF₃ group is strongly electron-withdrawing, directing electrophilic attacks to meta/para positions in aromatic systems. For example, in derivatives like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, the trifluoromethoxy group stabilizes transition states via inductive effects, favoring SN2 mechanisms over SN1 . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What stability challenges arise during storage or reaction conditions?

  • Methodological Answer : The compound is sensitive to strong acids/bases, which may cleave the -OCF₃ bond. Accelerated stability studies under varied pH (1–14) and temperatures (25–60°C) using HPLC monitoring are advised. For long-term storage, inert atmospheres (N₂/Ar) and desiccants (molecular sieves) prevent hydrolysis .

Q. How can computational modeling optimize reaction pathways for derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict intermediates and transition states. For example, modeling the nucleophilic opening of epoxides by trifluoromethoxy anions reveals steric and electronic barriers, guiding solvent selection (e.g., DMF vs. THF) .

Q. What role does the trifluoromethoxy group play in biological activity?

  • Methodological Answer : In antifungal agents like Quilseconazole, the -OCF₃ group enhances lipophilicity and target binding (e.g., fungal CYP51 inhibition). Structure-activity relationship (SAR) studies compare derivatives with -OCH₃, -CF₃, and -OCF₃ to quantify contributions to potency and metabolic stability .

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